1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)-
Overview
Description
1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a carboxylic acid group, a hydroxy group, and a propenyl ester group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- typically involves the esterification of 3-hydroxy-1-pyrrolidinecarboxylic acid with propenyl alcohol. The reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propenyl group can participate in nucleophilic substitution reactions, where the double bond can be attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 3-oxo-1-pyrrolidinecarboxylic acid, 2-propen-1-yl ester.
Reduction: 3-hydroxy-1-pyrrolidinecarboxylic acid, 2-propen-1-yl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The propenyl group may also participate in covalent bonding with nucleophilic residues in proteins, modulating their function.
Comparison with Similar Compounds
1-Pyrrolidinecarboxylic acid, 3-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of a propenyl ester.
1-Pyrrolidinecarboxylic acid, 3-hydroxy-, ethyl ester: Similar structure but with an ethyl ester group.
1-Pyrrolidinecarboxylic acid, 3-hydroxy-, propyl ester: Similar structure but with a propyl ester group.
Uniqueness: 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- is unique due to its propenyl ester group, which provides distinct reactivity compared to its methyl, ethyl, and propyl counterparts. This difference in the ester group can lead to variations in the compound’s chemical behavior and biological activity, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
prop-2-enyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-5-12-8(11)9-4-3-7(10)6-9/h2,7,10H,1,3-6H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYQJCFLKYAKHY-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CC[C@@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214319 | |
Record name | 2-Propen-1-yl (3S)-3-hydroxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135920-64-8 | |
Record name | 2-Propen-1-yl (3S)-3-hydroxy-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135920-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-yl (3S)-3-hydroxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.